

# LC-MS/MS method for AA863 quantification in plasma

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## Compound of Interest

Compound Name: AA863

Cat. No.: B1664275

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An LC-MS/MS method for the quantification of **AA863** in human plasma has been developed and validated. This method is suitable for use in clinical and preclinical studies.

## Introduction

**AA863** is a novel small molecule compound under investigation for therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of **AA863** in plasma is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose due to its high sensitivity and specificity, making it well-suited for detecting analytes at low concentrations in complex biological matrices like plasma.<sup>[1][2]</sup> This application note describes a detailed protocol for the determination of **AA863** in human plasma using an LC-MS/MS method. The method has been validated for linearity, precision, accuracy, and recovery.

## Summary of Method

The analytical method involves the extraction of **AA863** and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography followed by detection using a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

## Experimental Protocols

## Materials and Reagents

- **AA863** reference standard (purity >99%)
- **AA863**-d4 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Human plasma (K2-EDTA)

## Instrumentation

- LC System: Agilent 1260 Infinity II LC system or equivalent.[3]
- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[3]
- Analytical Column: ACQUITY Premier Oligonucleotide C18 column, 130 Å, 1.7 μm, 2.1 × 50 mm.[4]

## Preparation of Standards and Samples

Stock Solutions:

- Prepare a 1.0 mg/mL stock solution of **AA863** in methanol.
- Prepare a 1.0 mg/mL stock solution of **AA863**-d4 (IS) in methanol.

Working Standard Solutions:

- Prepare working standard solutions of **AA863** by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to obtain concentrations ranging from 10 ng/mL to 10,000 ng/mL.

- Prepare a 100 ng/mL working solution of the internal standard (**AA863**-d4) by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water.

#### Calibration Standards and Quality Control Samples:

- Prepare calibration standards by spiking 5 µL of the appropriate **AA863** working standard solution into 95 µL of blank human plasma to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
- Prepare quality control (QC) samples at four concentration levels:
  - Lower Limit of Quantification (LLOQ): 0.5 ng/mL
  - Low QC (LQC): 1.5 ng/mL
  - Medium QC (MQC): 75 ng/mL
  - High QC (HQC): 750 ng/mL

#### Sample Preparation (Protein Precipitation):

- Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the 100 ng/mL internal standard working solution (**AA863**-d4) to all samples except the blank.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

The liquid chromatography and mass spectrometry parameters are summarized in the tables below.

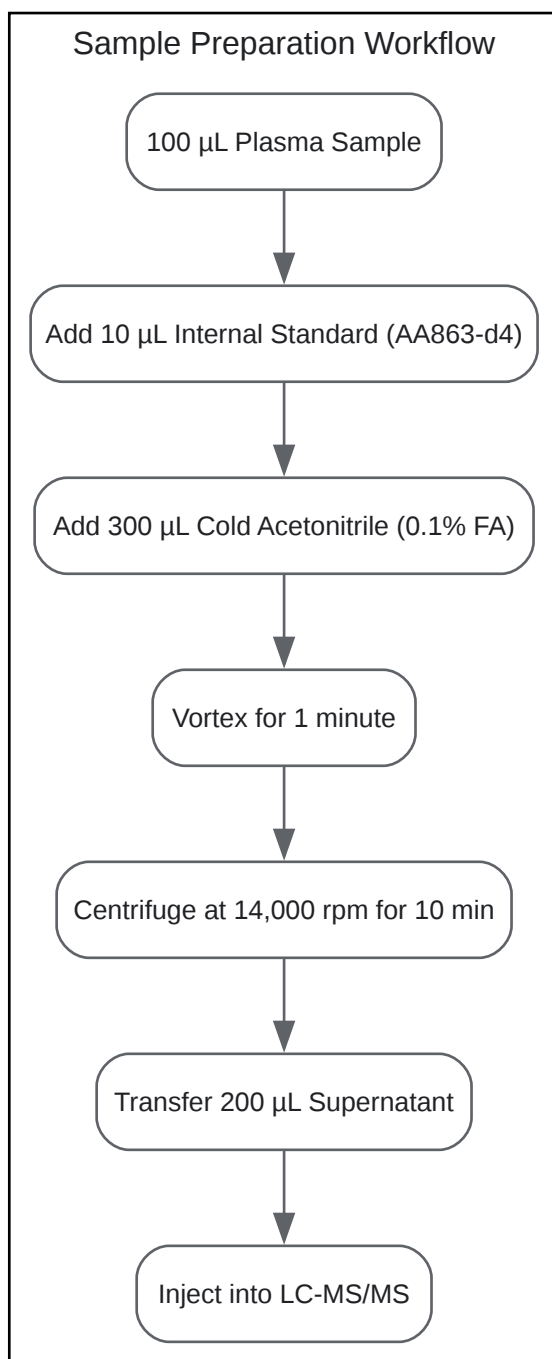
Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	ACQUITY Premier Oligonucleotide C18, 1.7 $\mu$ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Gradient	5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time	5.0 min

Table 2: Mass Spectrometry Parameters

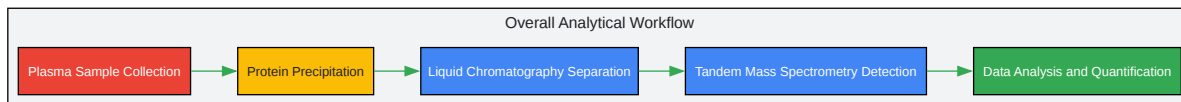
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300°C
Gas Flow	8 L/min
Nebulizer	45 psi
Sheath Gas Temperature	350°C
Sheath Gas Flow	11 L/min
Capillary Voltage	4000 V
MRM Transitions	AA863: 451.2 -> 289.1, AA863-d4 (IS): 455.2 -> 293.1
Fragmentor Voltage	135 V
Collision Energy	25 V

## Workflow Diagrams



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Caption: Plasma Sample Preparation Workflow.



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Caption: Overall Analytical Workflow for **AA863** Quantification.

## Results

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

### Linearity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. The coefficient of determination ( $r^2$ ) was consistently greater than 0.99.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL)	Regression Equation	$r^2$
0.5 - 1000	$y = 0.025x + 0.001$	>0.995

### Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=6)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.5	0.48	8.5	96.0	9.2	95.5
LQC	1.5	1.55	6.2	103.3	7.1	102.8
MQC	75	73.8	4.1	98.4	5.5	99.1
HQC	750	759.2	3.5	101.2	4.8	100.7

## Recovery

The extraction recovery of **AA863** from human plasma was determined at three QC levels.

Table 5: Extraction Recovery of **AA863**

QC Level	Nominal Conc. (ng/mL)	Mean Recovery (%)	%CV
LQC	1.5	92.5	5.8
MQC	75	94.1	4.2
HQC	750	93.7	3.9

## Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of **AA863** in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures high precision and accuracy of the results.[5]



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